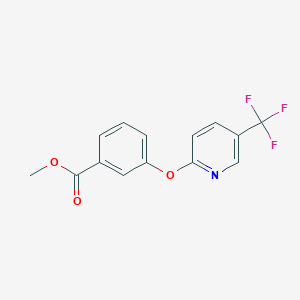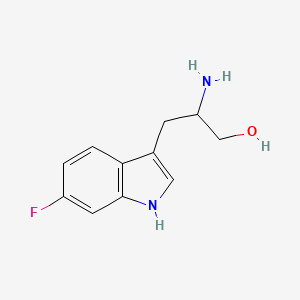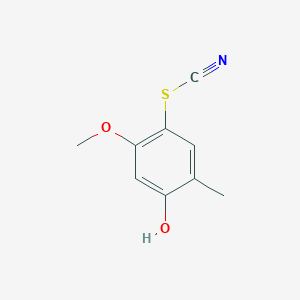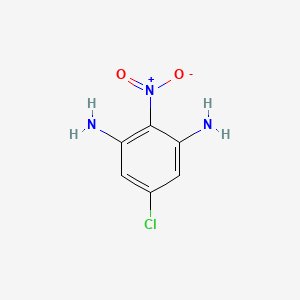
2-Nitro-5-Chlorobenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of nitrobenzene, where the nitro group is substituted at the 4-position, and amino groups are substituted at the 2- and 6-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-Chlorobenzene-1,3-diamine typically involves the nitration of 2,6-diaminochlorobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and filtration techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4,6-triaminobenzene.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4,6-triaminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Nitro-5-Chlorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-Chlorobenzene-1,3-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar in structure but with a pyrimidine ring.
2,6-Diamino-4-chloropyrimidine: Another pyrimidine derivative with similar functional groups.
2,4,6-Triaminobenzene: Lacks the nitro group but has three amino groups.
Uniqueness
2-Nitro-5-Chlorobenzene-1,3-diamine is unique due to the presence of both nitro and amino groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
5-chloro-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2 |
Clave InChI |
RHEAYPVZNXCJBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Nitrophenyl)ethyl] methanesulfonate](/img/structure/B8298712.png)
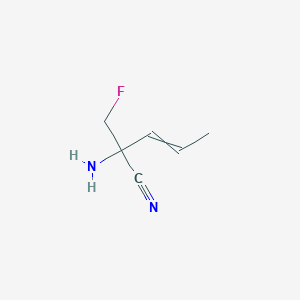
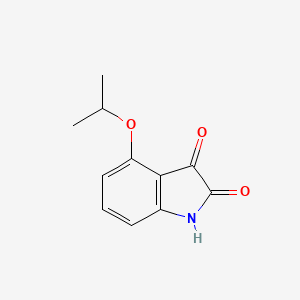
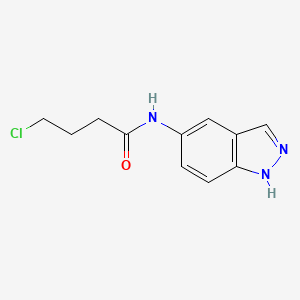
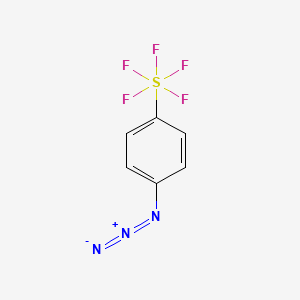
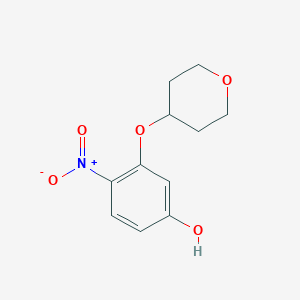
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B8298755.png)

![2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene](/img/structure/B8298770.png)
![tert-butyl N-[3-methyl-1-(2-methylpropylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B8298771.png)
